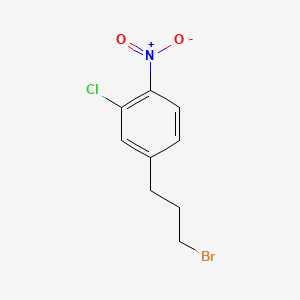
3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide: is a novel compound designed for its potential anti-tubercular activity. Tuberculosis (TB) remains a global health concern, and finding effective drugs is crucial. This compound belongs to a class of benzamide derivatives and has been investigated for its ability to combat Mycobacterium tuberculosis H37Ra .
Méthodes De Préparation
The synthetic route to obtain this compound involves several steps. While I don’t have specific details on the exact synthetic pathway, it likely includes reactions such as amidation, cyclization, and fluorination. Industrial production methods may involve scalable processes using suitable reagents and conditions to achieve high yields.
Analyse Des Réactions Chimiques
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution. These transformations could modify its functional groups or enhance its biological activity.
Common Reagents and Conditions: Specific reagents and conditions would depend on the synthetic steps. For example, fluorination might involve reagents like hydrogen fluoride (HF) or fluorinating agents.
Major Products: The major products formed during synthesis could include intermediates, isomers, or the final compound itself.
Applications De Recherche Scientifique
Biology: Investigations focus on its impact on bacterial growth, cellular processes, and interactions with biomolecules.
Medicine: It may serve as a lead compound for developing new anti-TB drugs.
Industry: Companies explore its industrial applications, such as in pharmaceuticals or agrochemicals.
Mécanisme D'action
- The compound likely interacts with specific molecular targets in Mycobacterium tuberculosis. Further studies are needed to elucidate its precise mechanism.
- It may disrupt essential pathways, inhibit enzymes, or affect cell wall synthesis.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight its distinctive features compared to other anti-TB compounds.
Similar Compounds: While I don’t have a specific list, other benzamide derivatives or pyrazole-based molecules could be relevant.
Remember that this compound’s development is ongoing, and more research is needed to fully understand its potential
Propriétés
Formule moléculaire |
C6H8F2N4O |
|---|---|
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C6H8F2N4O/c7-4(8)2-10-6(13)3-1-5(9)12-11-3/h1,4H,2H2,(H,10,13)(H3,9,11,12) |
Clé InChI |
YAZCUGOZRUCOHR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1N)C(=O)NCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)

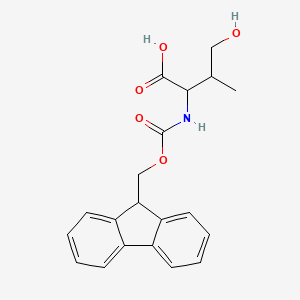
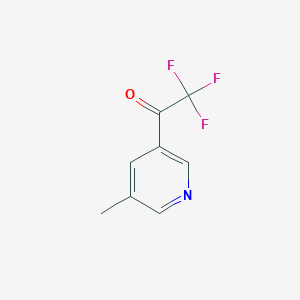
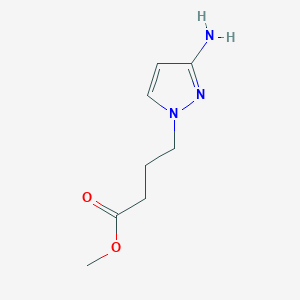
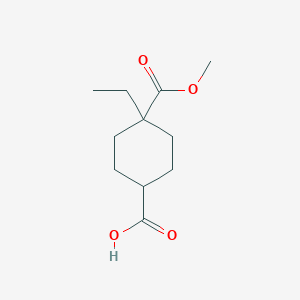

![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)

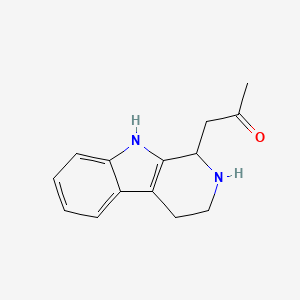
![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)

